molecular formula C12H7Cl2NO4 B2361215 methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate CAS No. 685543-36-6

methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No. B2361215
CAS RN: 685543-36-6
M. Wt: 300.09
InChI Key: SYHPPEAAXNNHMB-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process, and its mechanism of action involves inhibiting certain enzymes in the body. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzoic Acid Esters : Alkyl 4-aminobenzoates react with maleic anhydride to form alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which are further converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates through treatment with secondary amines (Kolyamshin et al., 2007).

  • Organotin(IV) Complexes : Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized, indicating potential in biological applications. These complexes were studied for their toxicity against bacteria and fungi (Shahid et al., 2005).

  • Coupling Agent Synthesis : A heterobifunctional coupling agent, important for chemoselective conjugation of proteins and enzymes, has been synthesized starting from compounds related to 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (Reddy et al., 2005).

  • Monolayer Electropolymerization : 4-(Pyrrol-1-yl)-benzenethiol derivatives, related to the chemical structure of interest, have been used in the formation of self-assembled monolayers on gold. These monolayers improve the properties of copolymerized poly(pyrrole) layers, indicating potential in material science applications (Schneider et al., 2017).

Biological and Pharmaceutical Applications

  • Inhibitors of Glycolic Acid Oxidase : Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, structurally similar to the compound , have been investigated as inhibitors of glycolic acid oxidase. These inhibitors show potential for therapeutic applications in managing urinary oxalate levels (Rooney et al., 1983).

  • Antifungal Activity : A dihydropyrrole derivative structurally related to methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has shown in vitro antifungal activity against various Aspergillus and Candida species, suggesting potential pharmaceutical applications (Dabur et al., 2005).

Mechanism of Action

Target of Action

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as DCPIP, is a synthetic chemical compound that belongs to the class of pyrrolidin-2-one derivatives. It has been found to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

The compound contains two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, its inhibitory activity against cyclooxygenase can affect the biosynthesis of prostaglandins , which are lipid compounds that play key roles in inflammation and pain signaling. Similarly, its interaction with enzyme kinase can influence intracellular signaling mechanisms .

Result of Action

The compound’s action can result in molecular and cellular effects, such as the inhibition of certain enzymes and changes in cell signaling pathways . These effects can potentially lead to various biological activities, including anti-inflammatory, antihypertensive, and antiglaucoma effects .

properties

IUPAC Name

methyl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO4/c1-19-12(18)6-2-4-7(5-3-6)15-10(16)8(13)9(14)11(15)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHPPEAAXNNHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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